Cas no 2109166-44-9 (rac-(4aR,7aS)-1-methanesulfonyl-octahydro-6lambda6-thieno[3,4-b]piperazine-6,6-dione)
rac-(4aR,7aS)-1-methanesulfonyl-octahydro-6lambda6-thieno[3,4-b]piperazine-6,6-dione Chemical and Physical Properties
Names and Identifiers
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- EN300-714829
- rac-(4aR,7aS)-1-methanesulfonyl-octahydro-6lambda6-thieno[3,4-b]piperazine-6,6-dione
- 2109166-44-9
-
- Inchi: 1S/C7H14N2O4S2/c1-14(10,11)9-3-2-8-6-4-15(12,13)5-7(6)9/h6-8H,2-5H2,1H3/t6-,7+/m1/s1
- InChI Key: YZPLMYIDTMEFOR-RQJHMYQMSA-N
- SMILES: S1(C[C@@H]2[C@H](C1)N(CCN2)S(C)(=O)=O)(=O)=O
Computed Properties
- Exact Mass: 254.03949928g/mol
- Monoisotopic Mass: 254.03949928g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 444
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.9
- Topological Polar Surface Area: 100Ų
rac-(4aR,7aS)-1-methanesulfonyl-octahydro-6lambda6-thieno[3,4-b]piperazine-6,6-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-714829-0.05g |
rac-(4aR,7aS)-1-methanesulfonyl-octahydro-6lambda6-thieno[3,4-b]piperazine-6,6-dione |
2109166-44-9 | 0.05g |
$1417.0 | 2023-05-29 | ||
| Enamine | EN300-714829-0.1g |
rac-(4aR,7aS)-1-methanesulfonyl-octahydro-6lambda6-thieno[3,4-b]piperazine-6,6-dione |
2109166-44-9 | 0.1g |
$1484.0 | 2023-05-29 | ||
| Enamine | EN300-714829-0.25g |
rac-(4aR,7aS)-1-methanesulfonyl-octahydro-6lambda6-thieno[3,4-b]piperazine-6,6-dione |
2109166-44-9 | 0.25g |
$1551.0 | 2023-05-29 | ||
| Enamine | EN300-714829-0.5g |
rac-(4aR,7aS)-1-methanesulfonyl-octahydro-6lambda6-thieno[3,4-b]piperazine-6,6-dione |
2109166-44-9 | 0.5g |
$1619.0 | 2023-05-29 | ||
| Enamine | EN300-714829-1.0g |
rac-(4aR,7aS)-1-methanesulfonyl-octahydro-6lambda6-thieno[3,4-b]piperazine-6,6-dione |
2109166-44-9 | 1g |
$1686.0 | 2023-05-29 | ||
| Enamine | EN300-714829-2.5g |
rac-(4aR,7aS)-1-methanesulfonyl-octahydro-6lambda6-thieno[3,4-b]piperazine-6,6-dione |
2109166-44-9 | 2.5g |
$3304.0 | 2023-05-29 | ||
| Enamine | EN300-714829-5.0g |
rac-(4aR,7aS)-1-methanesulfonyl-octahydro-6lambda6-thieno[3,4-b]piperazine-6,6-dione |
2109166-44-9 | 5g |
$4890.0 | 2023-05-29 | ||
| Enamine | EN300-714829-10.0g |
rac-(4aR,7aS)-1-methanesulfonyl-octahydro-6lambda6-thieno[3,4-b]piperazine-6,6-dione |
2109166-44-9 | 10g |
$7250.0 | 2023-05-29 |
rac-(4aR,7aS)-1-methanesulfonyl-octahydro-6lambda6-thieno[3,4-b]piperazine-6,6-dione Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on rac-(4aR,7aS)-1-methanesulfonyl-octahydro-6lambda6-thieno[3,4-b]piperazine-6,6-dione
Comprehensive Overview of rac-(4aR,7aS)-1-methanesulfonyl-octahydro-6lambda6-thieno[3,4-b]piperazine-6,6-dione (CAS No. 2109166-44-9)
The compound rac-(4aR,7aS)-1-methanesulfonyl-octahydro-6lambda6-thieno[3,4-b]piperazine-6,6-dione (CAS No. 2109166-44-9) is a highly specialized chemical entity with significant potential in pharmaceutical research and development. Its unique structural features, including the thieno[3,4-b]piperazine core and methanesulfonyl moiety, make it a subject of interest for medicinal chemists exploring novel therapeutic agents. This article delves into its properties, applications, and relevance in contemporary drug discovery.
One of the most frequently searched questions regarding this compound is: "What is the role of rac-(4aR,7aS)-1-methanesulfonyl-octahydro-6lambda6-thieno[3,4-b]piperazine-6,6-dione in drug development?" The answer lies in its potential as a scaffold for designing central nervous system (CNS) therapeutics. The piperazine ring system is a common pharmacophore in CNS-active drugs, and the thieno fusion enhances its binding affinity to specific biological targets. Researchers are particularly interested in its stereochemistry, as the (4aR,7aS) configuration may influence its pharmacokinetic profile.
Recent trends in pharmaceutical research highlight the growing demand for sulfonyl-containing compounds due to their metabolic stability and ability to modulate protein-protein interactions. The methanesulfonyl group in this molecule aligns with this trend, making it a valuable candidate for further investigation. Additionally, the dione functionality introduces redox-active properties, which could be exploited in designing enzyme inhibitors or proteolysis-targeting chimeras (PROTACs)—a hot topic in targeted protein degradation therapies.
Another common query is: "How is rac-(4aR,7aS)-1-methanesulfonyl-octahydro-6lambda6-thieno[3,4-b]piperazine-6,6-dione synthesized?" While detailed synthetic protocols are proprietary, the general approach involves the construction of the octahydrothieno[3,4-b]piperazine core followed by selective methanesulfonylation. The stereochemistry is controlled using chiral auxiliaries or asymmetric catalysis, ensuring the desired (4aR,7aS) configuration. Purification typically involves chromatographic techniques to achieve high enantiomeric purity.
The compound's physicochemical properties, such as its logP and aqueous solubility, are critical for its bioavailability and formulation development. Preliminary studies suggest moderate lipophilicity, which may facilitate blood-brain barrier (BBB) penetration—a key consideration for CNS-targeted drugs. Researchers are also exploring its in vitro and in vivo stability to assess its suitability for long-term therapeutic use.
In the context of precision medicine, this compound's potential as a selective modulator of neurotransmitter receptors is being investigated. The thieno[3,4-b]piperazine scaffold resembles structures found in several FDA-approved drugs, underscoring its pharmacological relevance. Moreover, its dione moiety offers opportunities for derivatization, enabling the development of prodrugs or bioconjugates for targeted delivery.
As the pharmaceutical industry shifts toward AI-driven drug discovery, compounds like rac-(4aR,7aS)-1-methanesulfonyl-octahydro-6lambda6-thieno[3,4-b]piperazine-6,6-dione are being screened virtually for interactions with orphan G-protein-coupled receptors (GPCRs) and other underexplored targets. This approach accelerates hit identification and reduces development costs, aligning with the industry's focus on sustainable innovation.
In summary, rac-(4aR,7aS)-1-methanesulfonyl-octahydro-6lambda6-thieno[3,4-b]piperazine-6,6-dione (CAS No. 2109166-44-9) represents a promising candidate for advancing neurotherapeutics and targeted drug delivery. Its structural complexity and functional versatility position it at the forefront of modern medicinal chemistry, addressing unmet medical needs in CNS disorders and beyond.
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